1H-Indole-3-ethanamine, N,N-dimethyl-5-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALX-0646 involves several key steps:
Starting Material: The synthesis begins with the preparation of the indole derivative.
Formation of Intermediate: The intermediate is formed by treating the starting material with potassium hydride in ether and tert-butyllithium in pentane.
Final Product: The intermediate is then reacted with N-methylpiperidinone to afford the hydroxy derivative, which is finally converted into ALX-0646.
Industrial Production Methods
Industrial production of ALX-0646 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ALX-0646 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert ALX-0646 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of ALX-0646.
Scientific Research Applications
ALX-0646 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine receptors.
Biology: The compound is utilized in research on neurotransmission and receptor modulation.
Industry: The compound’s selective receptor agonist properties make it valuable in the development of new pharmaceuticals.
Mechanism of Action
ALX-0646 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 1D and 5-hydroxytryptamine 1F receptors. This activation leads to the modulation of neurotransmitter release and vascular tone, which can alleviate symptoms of migraine and other neurological disorders . The compound’s high affinity for these receptors ensures its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another 5-hydroxytryptamine receptor agonist used in migraine treatment.
Zolmitriptan: A compound with similar receptor affinity and therapeutic applications.
Naratriptan: Known for its longer duration of action compared to other triptans.
Uniqueness of ALX-0646
ALX-0646 is unique due to its high selectivity for the 5-hydroxytryptamine 1D and 5-hydroxytryptamine 1F receptors, which minimizes its effects on other receptor subtypes. This selectivity reduces the risk of side effects commonly associated with non-selective receptor agonists .
Properties
CAS No. |
208464-67-9 |
---|---|
Molecular Formula |
C18H25N3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C18H25N3/c1-20(2)9-6-16-13-19-18-5-4-15(12-17(16)18)14-7-10-21(3)11-8-14/h4-5,7,12-13,19H,6,8-11H2,1-3H3 |
InChI Key |
RQTZMTMTBWAQAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)C2=CC3=C(C=C2)NC=C3CCN(C)C |
Origin of Product |
United States |
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